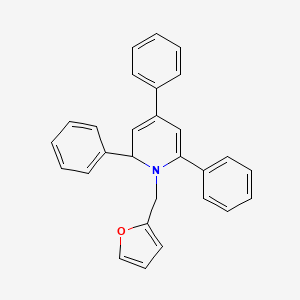
Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring, a furan ring, and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furanylmethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl-: shares similarities with other heterocyclic compounds such as imidazole and quinoline derivatives.
Imidazole: Known for its broad range of biological activities and applications in drug development.
Quinoline: Widely used in the synthesis of antimalarial drugs and other therapeutic agents.
Uniqueness
The uniqueness of Pyridine, 1-(2-furanylmethyl)-1,2-dihydro-2,4,6-triphenyl- lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine, furan, and phenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
61655-21-8 |
|---|---|
Molecular Formula |
C28H23NO |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2,4,6-triphenyl-2H-pyridine |
InChI |
InChI=1S/C28H23NO/c1-4-11-22(12-5-1)25-19-27(23-13-6-2-7-14-23)29(21-26-17-10-18-30-26)28(20-25)24-15-8-3-9-16-24/h1-20,27H,21H2 |
InChI Key |
KTLKPRYZFWUTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















